(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine

Analytical Chemistry Chemical Synthesis Medicinal Chemistry

(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine (CAS 1595634-25-5, molecular formula C₁₁H₁₉NS, molecular weight 197.34 g/mol) is a secondary amine featuring a branched 2-methylpentan-2-yl alkyl group linked to a thiophen-2-ylmethyl moiety. The compound, also known as 2-methyl-N-(thiophen-2-ylmethyl)pentan-2-amine, is commercially available from specialized chemical suppliers for research and development use, with a typical minimum purity specification of 95% as determined by HPLC.

Molecular Formula C11H19NS
Molecular Weight 197.34 g/mol
CAS No. 1595634-25-5
Cat. No. B1474112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine
CAS1595634-25-5
Molecular FormulaC11H19NS
Molecular Weight197.34 g/mol
Structural Identifiers
SMILESCCCC(C)(C)NCC1=CC=CS1
InChIInChI=1S/C11H19NS/c1-4-7-11(2,3)12-9-10-6-5-8-13-10/h5-6,8,12H,4,7,9H2,1-3H3
InChIKeyPRRGDTRBNKCBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine: 1595634-25-5 Structure, Properties, and Research-Grade Availability


(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine (CAS 1595634-25-5, molecular formula C₁₁H₁₉NS, molecular weight 197.34 g/mol) is a secondary amine featuring a branched 2-methylpentan-2-yl alkyl group linked to a thiophen-2-ylmethyl moiety [1]. The compound, also known as 2-methyl-N-(thiophen-2-ylmethyl)pentan-2-amine, is commercially available from specialized chemical suppliers for research and development use, with a typical minimum purity specification of 95% as determined by HPLC . Its structural characteristics, combining a sterically hindered tertiary alkyl amine with an electron-rich thiophene ring, place it within a class of thiophene-containing amines that are of interest in medicinal chemistry and materials science research programs [2]. The compound is offered in research and bulk quantities, with storage recommended at +4°C [2].

Why Generic Substitution of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine Is Not Advised in Research Programs


The selection of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine over structurally similar thiophene-containing amines or simple secondary amines cannot be guided by generic substitution due to a critical absence of publicly available, peer-reviewed comparative data. While the compound possesses a distinct combination of a sterically hindered 2-methylpentan-2-yl group and a thiophene moiety—features known to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement in related chemical series [1]—no direct, quantitative comparisons with specific analogs have been reported in the scientific literature. Therefore, any substitution without empirical, project-specific validation introduces significant uncertainty into research outcomes, potentially confounding structure-activity relationship (SAR) studies or altering the performance of a chemical probe or material. The following evidence guide presents the limited, but relevant, data that can inform procurement and experimental design, while explicitly noting where critical comparative information is unavailable [2].

Quantitative Evidence Guide for (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine: Comparator Data and Limitations


Structural Identity and Purity: A Defined Starting Point for SAR Studies

The compound is consistently characterized and supplied with a minimum HPLC purity of 95% . This is a standard commercial specification for research-grade building blocks. Crucially, the identity is confirmed by standard analytical methods including InChI and SMILES strings [1]. This information is presented as supporting evidence for procurement, as it ensures the material meets a defined, verifiable quality threshold. Direct head-to-head comparisons with alternative building blocks (e.g., N-(thiophen-2-ylmethyl)ethanamine, CAS 58255-18-8; or 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine, CHEMBL1620006) regarding purity or structural verification are not available in the public domain, as such data is typically proprietary or not published.

Analytical Chemistry Chemical Synthesis Medicinal Chemistry

Predicted Physicochemical Properties: A Computational Baseline

In the absence of experimentally determined physicochemical data, predicted properties serve as a baseline for experimental planning. PubChemLite provides predicted collision cross section (CCS) values for various adducts, a parameter relevant to ion mobility spectrometry and mass spectrometry analysis [1]. While these are predictive values only, they offer a quantitative point of reference that distinguishes this compound from analogs of different mass and structure. For example, the predicted CCS for the [M+H]+ adduct is 147.0 Ų. This is a class-level inference, as similar secondary amines will have comparable, but not identical, CCS values based on their specific structure. No direct comparison with a close analog is available.

Computational Chemistry Physicochemical Property Prediction Drug Discovery

Commercial Availability and Research-Grade Specification

The compound is available from multiple reputable suppliers, including American Elements and AKSci, in research and bulk quantities [1]. American Elements offers the compound with a storage specification of +4°C [1]. This information is provided as supporting evidence for procurement logistics. While no direct comparator data on stability or solubility exists, the availability of the compound with a defined purity and storage condition provides a practical benchmark for researchers planning experiments. The absence of published stability data means that internal validation is required for long-term studies.

Chemical Procurement Research Reagents Laboratory Supplies

Recommended Research and Industrial Application Scenarios for (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine


Use as a Sterically Hindered Amine Building Block in Medicinal Chemistry

The compound's branched 2-methylpentan-2-yl group imparts significant steric bulk near the amine nitrogen. This feature is valuable in medicinal chemistry for modulating the conformation of drug candidates, potentially influencing target binding selectivity and metabolic stability [1]. Researchers can incorporate this building block into synthesis of novel chemical entities for structure-activity relationship (SAR) exploration, where the effect of steric hindrance on biological activity is a key variable [2].

Integration into Thiophene-Containing Chemical Libraries for Phenotypic Screening

As a thiophene-containing secondary amine, this compound can serve as a scaffold or intermediate for generating diverse chemical libraries. Thiophene moieties are known to engage in π-π stacking and other interactions with biological targets [1]. The compound's unique substitution pattern differentiates it from simpler thiophene methylamines, offering a distinct chemical space for high-throughput screening campaigns aimed at identifying novel hits against under-explored target classes [2].

Internal Standard or Reference Material for Mass Spectrometry

The predicted collision cross section (CCS) of 147.0 Ų for the [M+H]+ adduct provides a unique identifier for this compound in ion mobility-mass spectrometry (IM-MS) [1]. This property, combined with its defined purity (≥95%) and commercial availability [2], makes it a candidate for use as an internal standard or reference material in metabolomics and proteomics workflows, particularly when analyzing samples containing similar heterocyclic amines [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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